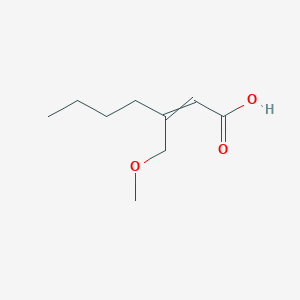
3-(3-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring fused with a 3,4-dihydroisoquinoline moiety, which is further substituted with a methyl group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline typically involves multiple steps. One common method includes the following steps:
N-Alkylation: The initial step involves the N-alkylation of 3,4-dihydroisoquinoline derivatives.
Cyclization: The resulting N-alkylated intermediate undergoes cyclization to form the desired quinoline derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(3-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4,4-Difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline: A similar compound with potent fungicidal activity.
3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Known for its inhibitory activity against aldo-keto reductase AKR1C3.
Uniqueness
3-(3-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 3-position of the dihydroisoquinoline moiety enhances its stability and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
919786-36-0 |
|---|---|
Molekularformel |
C19H16N2 |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
3-(3-methyl-3,4-dihydroisoquinolin-1-yl)quinoline |
InChI |
InChI=1S/C19H16N2/c1-13-10-14-6-2-4-8-17(14)19(21-13)16-11-15-7-3-5-9-18(15)20-12-16/h2-9,11-13H,10H2,1H3 |
InChI-Schlüssel |
OADGJPWGHTVXAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=CC=CC=C2C(=N1)C3=CC4=CC=CC=C4N=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dipropan-2-yl-N'-[(triethoxysilyl)methyl]urea](/img/structure/B14177990.png)
![N-(2,4-Difluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14177991.png)
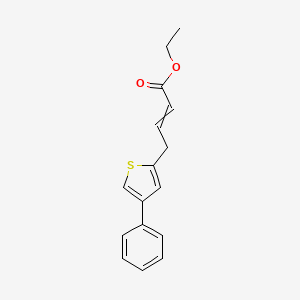
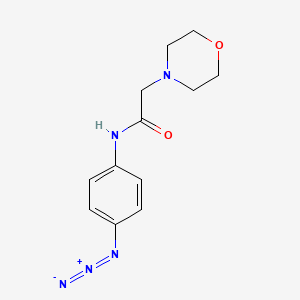
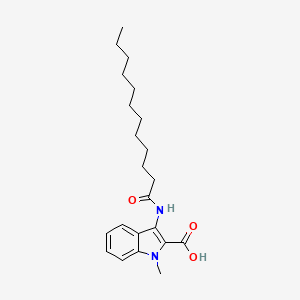
![5H-imidazo[4,5-f]benzimidazol-2-one](/img/structure/B14178010.png)
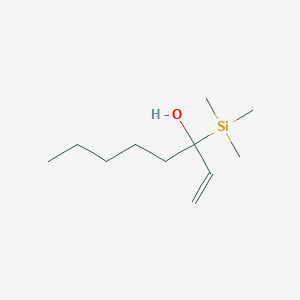
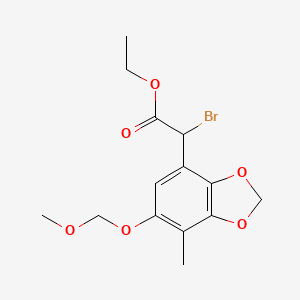
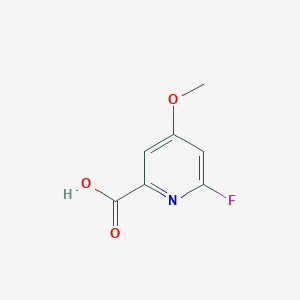

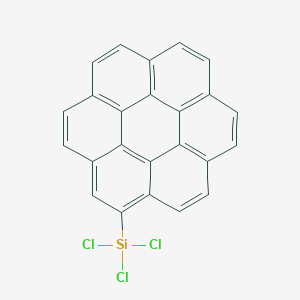

![6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal](/img/structure/B14178063.png)
